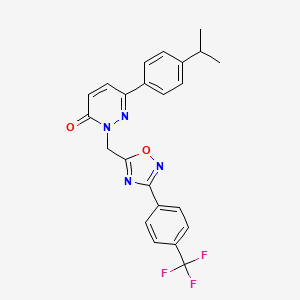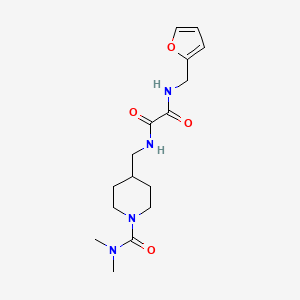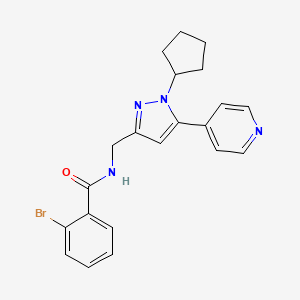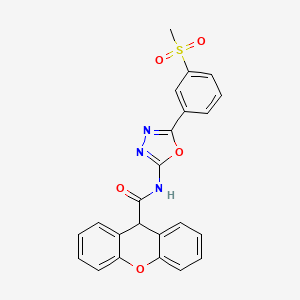
6-(4-isopropylphenyl)-2-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(4-isopropylphenyl)-2-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one" is a structurally complex molecule that appears to be related to the pyridazinone class of compounds. Pyridazinones are known for their diverse pharmacological activities, including cardiovascular effects. Specifically, the 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a crucial structural component of many cardio-active pyridazinone derivatives, some of which are in clinical use or have been tested in clinical trials .
Synthesis Analysis
The synthesis of pyridazinone derivatives can involve various strategies. For instance, the isoxazolo-[3,4-d]-pyridazin-7-(6H)-one and its derivatives were synthesized as potential aldose reductase inhibitors. These compounds were created using simplified substrates, and the presence of a phenyl group with an electron-withdrawing substituent at position 6 was found to be beneficial . Another synthetic approach involves a one-pot two-step sequence from functionalized vinyl sulfoxides to create isoxazolo[4,5-d]pyridazin-4(5H) [and 7(6H)]-ones, which can then be transformed into isoxazolopyridazinones . These methods highlight the versatility in synthesizing pyridazinone derivatives, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by a pyridazinone core, which can be modified with various substituents to enhance biological activity. In the case of aldose reductase inhibitors, the addition of a phenyl group with an electron-withdrawing substituent was found to be advantageous . Molecular modeling studies have been used to assess the interaction of these molecules with their target enzymes, suggesting that the specific substituents and their positions are critical for activity .
Chemical Reactions Analysis
The chemical reactivity of pyridazinone derivatives can be influenced by the substituents attached to the core structure. For example, the presence of an electron-withdrawing group can enhance the inhibitory properties of the compound . The reactions involved in the synthesis of these compounds, such as the 1,3-dipolar reaction and desulfinylation, are regioselective and can yield different regioisomeric products . Understanding these reactions is essential for the design and synthesis of new derivatives with desired biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "6-(4-isopropylphenyl)-2-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one" are not detailed in the provided papers, pyridazinone derivatives generally exhibit properties that make them suitable for drug development. These properties include solubility, stability, and the ability to cross biological membranes, which are influenced by the molecular structure and substituents of the compound . The electron-withdrawing trifluoromethyl group in the compound of interest could affect its lipophilicity and, consequently, its pharmacokinetic properties.
科学的研究の応用
Heterocyclic Compounds Synthesis
Heterocyclic compounds, including pyridazinones and oxadiazoles, are of significant synthetic and biological importance. They have been prepared from various precursors and utilized in constructing new compounds with potential antimicrobial activities against various bacteria and fungi. For example, compounds bearing a 3-indolyl moiety have been synthesized for their antimicrobial properties, demonstrating the chemical versatility of these heterocycles in medicinal chemistry (Abou-Elmagd et al., 2015).
Antimicrobial and Antiviral Activity
Research into pyridazinone and related compounds has shown that they can be effective in fighting infectious diseases. For example, novel triazolopyridazine derivatives have been synthesized and shown promising antiviral activity against hepatitis A virus (HAV), highlighting the potential of these compounds in treating viral infections (Shamroukh & Ali, 2008). Similarly, a study on pyridazin-3-one derivatives revealed their utility in synthesizing fused azines, indicating their importance in developing new therapeutic agents (Ibrahim & Behbehani, 2014).
Molecular Docking and In Vitro Screening
The synthesis and molecular docking of new pyridine and fused pyridine derivatives, including triazolopyridines and pyridotriazines, have been explored. These compounds were subjected to in vitro screening for antimicrobial and antioxidant activities, demonstrating the role of computational and experimental methods in discovering new therapeutic molecules (Flefel et al., 2018).
Development of Disperse Dyes
Apart from medicinal applications, derivatives of pyridazine have been applied as disperse dyes for polyester fibers, showcasing the versatility of these compounds in industrial applications. This demonstrates the potential of heterocyclic compounds in materials science, particularly in the development of new dyes with various hues and fastness properties (Deeb et al., 2014).
特性
IUPAC Name |
6-(4-propan-2-ylphenyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2/c1-14(2)15-3-5-16(6-4-15)19-11-12-21(31)30(28-19)13-20-27-22(29-32-20)17-7-9-18(10-8-17)23(24,25)26/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNHXLMTFYKLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-isopropylphenyl)-2-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene](/img/structure/B2511217.png)

![2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511220.png)

![(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2511227.png)
![5-Chloro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2511228.png)

![2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2511231.png)
![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2511233.png)


![[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2511238.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)